molecular formula C11H18N4O B1433126 1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane CAS No. 1394775-76-8

1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane

Cat. No.: B1433126
CAS No.: 1394775-76-8
M. Wt: 222.29 g/mol
InChI Key: PKBQITCFKJSUHQ-UHFFFAOYSA-N
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Description

1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane is a heterocyclic compound featuring a pyrimidine ring substituted with an ethoxy group at the 4-position and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane typically involves the reaction of 4-ethoxypyrimidine with 1,4-diazepane under specific conditions. One common method includes:

    Starting Materials: 4-ethoxypyrimidine and 1,4-diazepane.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The mixture is stirred at elevated temperatures (typically 80-100°C) for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the diazepane ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid at room temperature.

    Reduction: NaBH4 in methanol at 0-5°C.

    Substitution: Alkyl halides in the presence of a base like K2CO3 in DMF at 60-80°C.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced diazepane derivatives.

    Substitution: Formation of substituted pyrimidine or diazepane derivatives.

Scientific Research Applications

1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxypyrimidin-2-yl)-1,4-diazepane: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Chloropyrimidin-2-yl)-1,4-diazepane: Contains a chlorine atom at the 4-position of the pyrimidine ring.

    1-(4-Methylpyrimidin-2-yl)-1,4-diazepane: Features a methyl group at the 4-position of the pyrimidine ring.

Uniqueness

1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets compared to its analogs.

Biological Activity

1-(4-Ethoxypyrimidin-2-yl)-1,4-diazepane is a heterocyclic compound belonging to the 1,4-diazepine class, characterized by a diazepane ring and a pyrimidine moiety. Its structural features include an ethoxy group at the 4-position of the pyrimidine, which may influence its biological activity. This compound has garnered interest for its diverse therapeutic applications, particularly in medicinal chemistry and pharmacology.

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as an anti-tubercular agent, antidepressant precursor, and factor Xa inhibitor.

Anti-Tubercular Activity

Research indicates that compounds in the 1,4-diazepine class exhibit significant anti-tubercular activity. A study synthesized a series of derivatives, including this compound, which were evaluated against Mycobacterium tuberculosis H37Ra. The results showed that several derivatives had IC50 values ranging from 1.35 to 2.18 μM, indicating potent activity against the pathogen.

Antidepressant Properties

The compound is also utilized in synthesizing antidepressant molecules through metal-catalyzed reactions. The structural motifs derived from this compound are integral to various classes of antidepressants such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). These antidepressants have demonstrated effectiveness in alleviating symptoms of moderate to severe depression.

Factor Xa Inhibition

In another study focused on anticoagulant properties, derivatives of 1,4-diazepane were synthesized and evaluated for their ability to inhibit factor Xa (fXa), a key enzyme in the coagulation cascade. One derivative showed potent fXa inhibitory activity with an IC50 value of 6.8 nM, demonstrating its potential as an antithrombotic agent without prolonging bleeding time .

The interactions of this compound with neurotransmitter receptors and enzymes are crucial for understanding its therapeutic effects. Preliminary studies suggest that it may interact with serotonin receptors (5-HT2C), influencing mood regulation and anxiety . Additionally, its role as a factor Xa inhibitor suggests interactions with coagulation pathways.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
1-(3-Methylpyridin-2-yl)-1,4-diazepaneMethyl group substitution on pyridineAntidepressant properties
1-(5-Fluoropyrimidin-2-yl)-1,4-diazepaneFluorine substitution on pyrimidineAnticancer activity
1-(4-Chloropyridin-2-yl)-1,4-diazepaneChlorine substitution on pyridineAntimicrobial effects

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

  • Antitubercular Activity : A series of novel substituted compounds were synthesized and tested against Mycobacterium tuberculosis, yielding promising results that support further development as anti-tubercular agents.
  • Antidepressant Synthesis : The compound's role in synthesizing effective antidepressants has been documented through various metal-catalyzed methodologies that enhance yields and selectivity in drug development.
  • Anticoagulant Research : The investigation into its anticoagulant properties has led to the identification of derivatives with significant fXa inhibition potential, paving the way for new antithrombotic therapies .

Properties

IUPAC Name

1-(4-ethoxypyrimidin-2-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-16-10-4-6-13-11(14-10)15-8-3-5-12-7-9-15/h4,6,12H,2-3,5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBQITCFKJSUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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